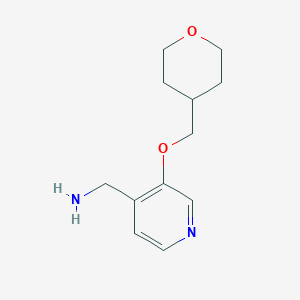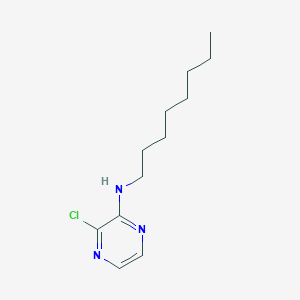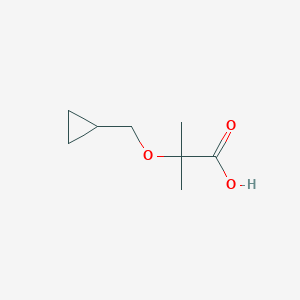
2-(cyclopropylMethoxy)-2-Methylpropanoic acid
説明
Synthesis Analysis
This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may also include alternative synthesis routes .Molecular Structure Analysis
This involves a detailed description of the compound’s molecular structure, including its atomic arrangement and any important structural features .Chemical Reactions Analysis
This involves a description of the chemical reactions the compound can undergo, including any conditions required for these reactions .Physical And Chemical Properties Analysis
This involves a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Metabolic Pathways and Toxicity
- Metabolism and Toxicity of Similar Compounds : Research on 2-Methylpropene (isobutene) indicates that it is metabolized to 2-methyl-1,2-epoxypropane (MEP) in both rodents and humans, involving enzymes like CYP2E1, epoxide hydrolase, and glutathione S-transferase. The metabolism process and the balance between formation and detoxification of the metabolites play a crucial role in determining the potential toxicity of the parent compound. This points to the importance of understanding metabolic pathways in assessing the safety and environmental impact of chemicals (Cornet & Rogiers, 1997).
Species-Specific Metabolism and Reprotoxicity
- Cyclamen Aldehyde Reprotoxicity : A study on Cyclamen aldehyde (CA), used in fragrances, revealed species-specific metabolism leading to male rat reprotoxicity, linked to the metabolite p-isopropyl-benzoic-acid (p-iPBA). This highlights the importance of considering species-specific responses in toxicology and the potential for certain metabolites to cause reproductive toxicity, which may be relevant in assessing similar compounds (Natsch, Nordone, Adamson, & Laue, 2021).
Ethylene Inhibition in Plants
- Ethylene Inhibition : Studies on 1-methylcyclopropene (1-MCP) have explored its role as an inhibitor of ethylene action in plants, impacting a wide range of fruits, vegetables, and floriculture crops. Understanding the action, application, and effects of ethylene inhibitors like 1-MCP can offer insights into plant physiology and potential applications in agriculture (Blankenship & Dole, 2003).
Applications in Drug Development
- Alternative Drug Development : Research on salicylic acid derivatives, specifically 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has shown potential in drug development as an alternative to acetylsalicylic acid (ASA), with applications in anti-inflammatory, analgesic, and antiplatelet activities. This suggests a pathway for developing novel drugs from carboxylic acid derivatives (Tjahjono et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(cyclopropylmethoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)11-5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTZSHWUFMFHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)
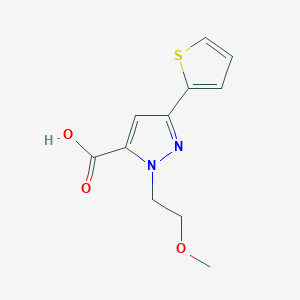
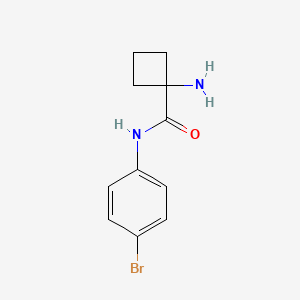
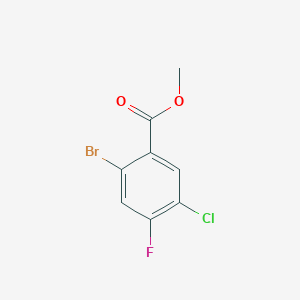
![2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine](/img/structure/B1471709.png)

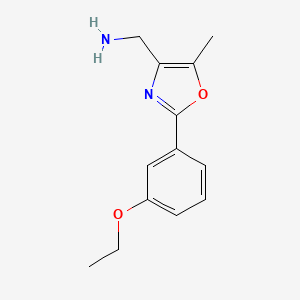
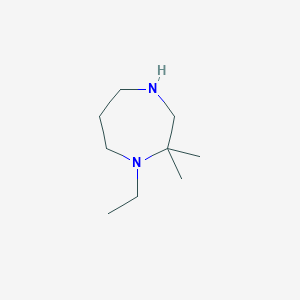

![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
